molecular formula C12H18N2 B3166991 N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine CAS No. 915921-18-5

N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine

Cat. No.: B3166991
CAS No.: 915921-18-5
M. Wt: 190.28 g/mol
InChI Key: SANIGXYLRPTFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C12H18N2 It is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine typically involves the reaction of 1-phenylpyrrolidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1-(1-phenylpyrrolidin-3-yl)methanone, while reduction may produce N-methyl-1-(1-phenylpyrrolidin-3-yl)methanol.

Scientific Research Applications

N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine can be compared with other similar compounds, such as:

  • N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
  • N-methyl-1-(3-phenylisoxazol-5-yl)methanamine
  • N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine

These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-9-11-7-8-14(10-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANIGXYLRPTFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.